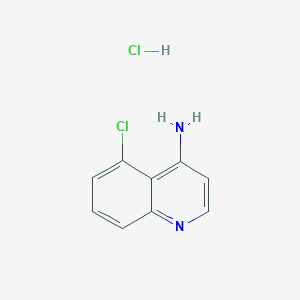

5-Chloro-quinolin-4-ylamine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-chloroquinolin-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2.ClH/c10-6-2-1-3-8-9(6)7(11)4-5-12-8;/h1-5H,(H2,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZPYRPFRHYQDDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CC(=C2C(=C1)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30696192 | |

| Record name | 5-Chloroquinolin-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30696192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114306-26-2 | |

| Record name | 5-Chloroquinolin-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30696192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Chloro-quinolin-4-ylamine Hydrochloride for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 5-Chloro-quinolin-4-ylamine hydrochloride (CAS No. 114306-26-2), a quinoline derivative of significant interest in medicinal chemistry and drug discovery. This document moves beyond a simple recitation of facts to offer a synthesized understanding of the compound's properties, synthesis, and potential applications, grounded in established scientific principles.

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline ring system is a privileged scaffold in pharmaceutical development, forming the core of numerous approved drugs with a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties. The introduction of specific substituents, such as a chlorine atom at the 5-position and an amine group at the 4-position, can significantly modulate the compound's physicochemical properties and biological activity. This compound, as a water-soluble salt, offers advantages in formulation and bioavailability studies, making it a valuable intermediate and potential therapeutic agent in its own right. The presence of chlorine, a common halogen in pharmaceuticals, can enhance membrane permeability and metabolic stability, making this compound a compelling candidate for further investigation.[1]

Physicochemical and Structural Characteristics

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. While extensive experimental data for this compound is not widely published, the following table summarizes its known and predicted properties.

| Property | Value | Source |

| CAS Number | 114306-26-2 | [2] |

| Molecular Formula | C₉H₈Cl₂N₂ | [2] |

| Molecular Weight | 215.08 g/mol | |

| IUPAC Name | 5-chloroquinolin-4-amine hydrochloride | [2] |

| Appearance | Light yellow solid | |

| Purity | ≥ 95% | [3] |

| Melting Point | 120 °C (for free base) | [4] |

| Boiling Point | 366.8±27.0 °C (Predicted, for free base) | [4] |

| Density | 1.363±0.06 g/cm³ (Predicted, for free base) | [4] |

| pKa | 7.93±0.50 (Predicted, for free base) | [4] |

Note: Some of the listed physical properties, such as melting point, boiling point, density, and pKa, are for the free base, 5-Chloro-quinolin-4-ylamine (CAS No. 92385-37-0), and should be considered as approximations for the hydrochloride salt. The hydrochloride salt is expected to have a higher melting point and different solubility characteristics.

Synthesis and Purification: A Strategic Approach

The synthesis of 4-aminoquinoline derivatives often involves the displacement of a leaving group at the 4-position of the quinoline ring with an amine. A common and effective strategy for preparing this compound would involve the reaction of a suitable 4-substituted-5-chloroquinoline with an amino source, followed by salt formation.

Conceptual Synthesis Workflow

The following diagram illustrates a logical synthetic pathway, starting from a commercially available precursor. The choice of an appropriate leaving group at the C4 position (e.g., chlorine) is critical for a successful nucleophilic aromatic substitution (SNAr) reaction.

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on established methods for the synthesis of similar 4-aminoquinolines and serves as a starting point for laboratory synthesis.[5]

Step 1: Synthesis of 5-Chloro-quinolin-4-ylamine (Free Base)

-

Reaction Setup: In a high-pressure reaction vessel, combine 4,5-dichloroquinoline (1 equivalent) with a significant excess of aqueous ammonia (e.g., 28-30% solution). The use of a sealed vessel is crucial to maintain the concentration of ammonia and achieve the necessary pressure for the reaction to proceed.

-

Reaction Conditions: Heat the mixture to 120-140 °C with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 12-24 hours).

-

Work-up: After cooling the reaction vessel to room temperature, carefully vent any excess pressure. The resulting mixture is then basified with a strong base (e.g., 10M NaOH) to ensure the product is in its free base form.

-

Extraction: Extract the aqueous mixture with an appropriate organic solvent, such as dichloromethane or ethyl acetate (3 x volumes).

-

Purification of Free Base: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to yield pure 5-Chloro-quinolin-4-ylamine.

Step 2: Formation of the Hydrochloride Salt

-

Dissolution: Dissolve the purified 5-Chloro-quinolin-4-ylamine in a minimal amount of a suitable anhydrous solvent, such as diethyl ether or ethanol.

-

Acidification: Slowly add a solution of hydrogen chloride in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

-

Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. Continue stirring for a short period to ensure complete precipitation.

-

Washing and Drying: Collect the precipitate by filtration, wash with a small amount of the cold anhydrous solvent, and dry under vacuum to yield this compound as a solid.

Purification by Recrystallization:

For obtaining high-purity material, recrystallization is a critical step. A suitable solvent system must be determined experimentally, but a mixture of ethanol and diethyl ether is often a good starting point for hydrochloride salts of amino-heterocycles. The principle is to dissolve the compound in a minimal amount of the hot, better solvent (ethanol) and then slowly add the poorer solvent (diethyl ether) until turbidity is observed. Upon cooling, crystals of the purified product should form.

Chemical Reactivity and Potential Applications in Drug Discovery

The chemical reactivity of this compound is primarily dictated by the quinoline ring system, the amino group, and the chloro substituent.

-

The Amino Group: The 4-amino group is a key functional handle for further synthetic modifications. It can undergo a variety of reactions, such as acylation, alkylation, and sulfonylation, allowing for the synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies.

-

The Quinoline Ring: The quinoline nucleus itself can participate in electrophilic aromatic substitution reactions, although the conditions need to be carefully controlled to avoid side reactions.

-

The Chloro Substituent: The chlorine atom at the 5-position influences the electronic properties of the quinoline ring and can impact the compound's interaction with biological targets.

Potential as a Kinase Inhibitor Scaffold

The 4-aminoquinoline scaffold is a well-established pharmacophore in the design of kinase inhibitors. Kinases play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The nitrogen atom at position 1 of the quinoline ring can act as a hydrogen bond acceptor, mimicking the hinge-binding motif of ATP in the kinase active site.

Caption: Hypothetical binding mode of a 4-aminoquinoline derivative in a kinase active site.

By modifying the 4-amino group with various substituents, it is possible to target different regions of the kinase active site, thereby tuning the potency and selectivity of the inhibitor. The 5-chloro substituent can contribute to binding by interacting with specific residues in the active site. This makes this compound a valuable starting material for the synthesis of novel kinase inhibitors.[6][7]

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[8][9]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[8][9] Avoid contact with skin and eyes.[8]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[8][9]

-

First Aid:

For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion and Future Perspectives

This compound is a chemical compound with significant potential in the field of drug discovery and development. Its structural features, particularly the 4-aminoquinoline core, make it an attractive starting point for the synthesis of novel therapeutic agents, especially kinase inhibitors. While there is a need for more comprehensive public data on its specific physicochemical and biological properties, the foundational knowledge of quinoline chemistry provides a strong basis for its exploration. Future research should focus on the development and validation of efficient synthesis and purification protocols, as well as the systematic evaluation of its biological activity and that of its derivatives against a range of therapeutic targets.

References

-

Kumar, A., et al. (2011). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Pakistan Journal of Pharmaceutical Sciences, 24(4), 489-495. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-Chloro-8-hydroxyquinoline, 95%. Retrieved from [Link]

-

Hennequin, L. F., et al. (2006). N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. Journal of Medicinal Chemistry, 49(22), 6465–6488. Retrieved from [Link]

-

Wang, X., et al. (2020). Solubility modeling, solvent effect and mixing properties of 5-chloro-8-hydroxyquinoline (Form Ⅰ) in twelve pure solvents at various temperatures. Journal of Molecular Liquids, 311, 113337. Retrieved from [Link]

-

PubChem. (n.d.). 5-Chloroquinolin-8-amine. Retrieved from [Link]

- Google Patents. (n.d.). CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline.

-

G. S. S. S. T. E. F. A. S. H. M. A. A. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Molecular Structure, 1239, 130528. Retrieved from [Link]

- Google Patents. (n.d.). CN102267943B - Method for preparing 5-chloro-8-hydroxyquinoline.

-

He, G. X., et al. (2001). In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 45(5), 1542–1543. Retrieved from [Link]

-

NIST. (n.d.). 5-Quinolinamine. Retrieved from [Link]

-

Chu, X. J., et al. (2006). Discovery of methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. Journal of Medicinal Chemistry, 49(22), 6549–6560. Retrieved from [Link]

-

Jin Dun Chemistry. (2025, February 9). 5-Chloro-8-Hydroxyquinoline: A Versatile Compound for Pharmaceuticals and Agrochemicals. Retrieved from [Link]

-

Baxendale, I. R., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 86(19), 13402–13419. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Chloro-2,7,8-trimethyl-quinolin-5-ylamine - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

Eureka. (n.d.). Preparation method of 5-chloro-8-hydroxyquinoline and purification method thereof. Retrieved from [Link]

-

PubChem. (n.d.). 4-Amino-7-chloroquinoline. Retrieved from [Link]

- Google Patents. (n.d.). CN108191753A - A kind of preparation method of 5- chloro-8-hydroxyquinolines.

-

P&S Chemicals. (n.d.). Product information, this compound. Retrieved from [Link]

-

Chemcd. (n.d.). This compound ,114306-26-2. Retrieved from [Link]

-

Wang, L., et al. (2019). Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies. European Journal of Medicinal Chemistry, 173, 44–62. Retrieved from [Link]

- Google Patents. (n.d.). CN1405155A - 5-chloro-8-hydroxyquinoline preparation method.

Sources

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pschemicals.com [pschemicals.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 92385-37-0 CAS MSDS (4-AMINO-5-CHLOROQUINOLINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. fishersci.com [fishersci.com]

5-Chloro-quinolin-4-ylamine Hydrochloride: A Technical Guide to Unlocking Its Biological Potential

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities.[1][2][3] This technical guide focuses on a specific, yet underexplored, derivative: 5-Chloro-quinolin-4-ylamine hydrochloride. While direct extensive biological data for this particular compound is nascent, its structural features—a 4-aminoquinoline core with a chlorine substitution at the 5-position—strongly suggest significant potential in oncology, infectious disease, and beyond. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a scientifically grounded framework for investigating its biological activities. We will delve into the mechanistic rationale for its potential efficacy, provide detailed, field-proven experimental protocols for its evaluation, and propose signaling pathways and molecular interactions based on established structure-activity relationships within the quinoline class.

Introduction: The Quinoline Privileged Scaffold

Quinoline, a bicyclic aromatic heterocycle, is considered a "privileged scaffold" in drug discovery.[1] Its rigid structure provides a robust framework for presenting functional groups in a defined three-dimensional space, allowing for precise interactions with biological targets. The versatility of the quinoline ring system, which can be readily functionalized, has led to the development of drugs across a wide therapeutic spectrum, from antimalarials like chloroquine to anticancer agents and antibiotics.[3][4]

The 4-aminoquinoline pharmacophore is particularly noteworthy. It is the core of widely used antimalarial drugs and has been extensively repurposed and investigated for its anticancer properties.[5][6][7] The addition of a halogen, such as chlorine, at various positions on the quinoline ring is known to modulate the compound's electronic properties, lipophilicity, and metabolic stability, often enhancing its biological efficacy.[8][9]

This compound (Figure 1) combines these key features. This guide will, therefore, explore its potential based on the established activities of its chemical relatives, providing a roadmap for its systematic investigation.

Figure 1: Chemical Structure of this compound Synonyms: 4-Amino-5-chloroquinoline hydrochloride Molecular Formula: C₉H₈Cl₂N₂[10] CAS Number: 114306-26-2[10]

Postulated Biological Activities & Mechanistic Rationale

Based on its structural analogy to well-characterized 4-amino and 5-chloro quinoline derivatives, we can postulate several key biological activities for investigation.

Anticancer Potential

The 4-aminoquinoline scaffold is a known anticancer motif.[11][12] The proposed mechanisms are often multifactorial and center on the lysosomotropic nature of the amine group.

Mechanism of Action Hypothesis:

-

Autophagy Inhibition: As a weak base, 5-Chloro-quinolin-4-ylamine is predicted to accumulate in the acidic environment of lysosomes.[1][5] This sequestration can raise the lysosomal pH, inhibiting the activity of acid-dependent hydrolases and blocking the final step of autophagy—the fusion of autophagosomes with lysosomes. By inhibiting autophagy, the compound can prevent cancer cells from recycling cellular components to survive stress, leading to apoptosis.[1]

-

Kinase Inhibition: Many quinoline derivatives have been identified as potent inhibitors of critical signaling kinases involved in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR).[2][3][4][13][14] The quinoline ring can act as a scaffold to position key functional groups within the ATP-binding pocket of the kinase domain, disrupting downstream signaling pathways like PI3K/Akt/mTOR that are crucial for cell proliferation and survival.[1][3]

The diagram below illustrates the hypothesized points of intervention for 5-Chloro-quinolin-4-ylamine in cancer cell signaling.

Caption: Hypothesized anticancer mechanisms of 5-Chloro-quinolin-4-ylamine.

Antiparasitic Activity

The historical success of 4-aminoquinolines against Plasmodium falciparum, the parasite responsible for malaria, provides a strong rationale for investigating this activity.

Mechanism of Action Hypothesis:

-

Inhibition of Heme Polymerization: During its lifecycle in red blood cells, the malaria parasite digests hemoglobin, releasing toxic free heme. To protect itself, the parasite polymerizes heme into an inert crystal called hemozoin. 4-aminoquinolines accumulate in the parasite's acidic food vacuole and are thought to cap the growing hemozoin crystal, preventing further polymerization.[5][15] The buildup of free heme leads to oxidative stress and parasite death.[5]

Antibacterial Activity

Quinoline-based compounds, particularly fluoroquinolones, are potent antibacterial agents. While 5-Chloro-quinolin-4-ylamine lacks the typical fluoroquinolone structure, the core quinoline scaffold is known to possess antibacterial properties.

Mechanism of Action Hypothesis:

-

DNA Gyrase and Topoisomerase IV Inhibition: A primary mechanism for quinolone antibacterials is the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV.[16] These enzymes are essential for DNA replication, repair, and recombination. By forming a complex with the enzyme and DNA, the compound stabilizes DNA breaks, leading to a cessation of replication and bacterial cell death. It is plausible that 5-Chloro-quinolin-4-ylamine could interact with these enzymes.[17]

Recommended Experimental Workflows

To empirically validate the biological potential of this compound, a systematic, multi-tiered screening approach is recommended.

In Vitro Cytotoxicity Assessment (Anticancer)

The initial step is to determine the compound's effect on cancer cell proliferation. The Sulforhodamine B (SRB) assay is a robust and widely used method for this purpose.

Protocol: Sulforhodamine B (SRB) Proliferation Assay

-

Cell Plating: Seed human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon) in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water). Perform serial dilutions to create a range of final concentrations (e.g., 0.01 µM to 100 µM). Add the diluted compound to the wells and incubate for 72 hours.

-

Cell Fixation: Gently discard the medium. Fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

-

Staining: Wash the plates five times with slow-running tap water and air dry. Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.

-

Wash and Solubilize: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye and air dry. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Data Acquisition: Measure the absorbance at 515 nm using a microplate reader.

-

Analysis: Calculate the 50% growth inhibition (GI₅₀) value by plotting the percentage of cell growth against the log of the compound concentration.

Sources

- 1. Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Harnessing molecular hybridization approach to discover novel quinoline EGFR-TK inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Anti-cancer and anti-malarial 4-aminoquinoline derivatives : synthesis and solid-state investigations [open.uct.ac.za]

- 7. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Buy 5-Chloro-1,2,3,4-tetrahydroquinolin-4-amine (EVT-12043179) [evitachem.com]

- 9. mdpi.com [mdpi.com]

- 10. pschemicals.com [pschemicals.com]

- 11. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Investigating the Therapeutic Targets of 5-Chloro-quinolin-4-ylamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of therapeutic agents with diverse mechanisms of action. 5-Chloro-quinolin-4-ylamine hydrochloride, a member of this versatile class, presents a compelling case for therapeutic development. While direct studies on this specific molecule are nascent, the extensive body of research on structurally related quinoline derivatives provides a fertile ground for hypothesizing its potential biological targets. This guide delineates a strategic, multi-pronged approach to systematically identify and validate the therapeutic targets of this compound. We will explore potential target classes based on established activities of analogous compounds and provide detailed, field-proven experimental protocols for target validation, thereby offering a comprehensive roadmap for advancing this promising compound through the drug discovery pipeline.

Introduction: The Quinoline Scaffold and the Promise of this compound

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged structure in drug discovery, featured in numerous FDA-approved drugs for a wide array of diseases, including cancer, malaria, and bacterial infections.[1] Its rigid, planar structure and the presence of a nitrogen atom provide ideal anchor points for interactions with various biological macromolecules. The diverse pharmacological activities of quinoline derivatives stem from their ability to engage with a wide range of molecular targets, such as protein kinases, topoisomerases, and microbial enzymes.[2][3]

This compound, with its characteristic chloro- and amino-substitutions, is poised to exhibit significant biological activity. The chloro- group can enhance membrane permeability and metabolic stability, while the 4-amino group is a common feature in quinoline-based drugs, including the renowned antimalarial chloroquine. This guide will provide a structured approach to unlock the therapeutic potential of this molecule by identifying its specific cellular targets.

Inferred Potential Therapeutic Target Classes

Based on the established bioactivities of structurally analogous compounds, we can hypothesize several potential target classes for this compound.

Protein Kinases

A significant number of quinoline-based compounds function as protein kinase inhibitors.[4] Kinases are pivotal in cellular signaling, and their dysregulation is a hallmark of cancer.

-

Rationale: Structurally similar compounds, such as those with a quinazoline core (a bioisostere of quinoline), have demonstrated potent inhibition of kinases like c-Src and Abl. Furthermore, other quinoline derivatives have been shown to inhibit Epidermal Growth Factor Receptor (EGFR) and Anaplastic Lymphoma Kinase (ALK). The 4-aminoquinoline scaffold can effectively mimic the hinge-binding motif of ATP, the natural substrate for kinases.

DNA-Interacting Enzymes

The planar nature of the quinoline ring allows for intercalation into DNA, a mechanism employed by several anticancer and antimicrobial agents.

-

Rationale: Quinoline derivatives have been reported to inhibit topoisomerases, enzymes that resolve DNA topological problems during replication and transcription. By stabilizing the topoisomerase-DNA cleavage complex, these compounds induce DNA damage and apoptosis. Additionally, some quinoline-based molecules have shown inhibitory activity against DNA methyltransferases, enzymes involved in epigenetic regulation.[5]

Microbial Targets

The quinoline scaffold is the basis for numerous antimicrobial and antimalarial drugs.

-

Rationale: Chloroquine, a 4-aminoquinoline, famously inhibits heme polymerization in the malaria parasite. Other chlorinated quinolines, such as 5-chloro-8-hydroxyquinoline (cloxyquin), exhibit potent activity against Mycobacterium tuberculosis.[3] The potential mechanisms could involve disruption of the bacterial cell membrane or inhibition of essential microbial enzymes.

A Strategic Workflow for Target Identification and Validation

The following sections detail a comprehensive and logical workflow for elucidating the therapeutic targets of this compound.

Caption: Workflow for an in vitro kinase inhibition assay.

Phase 3: Elucidating the Cellular Mechanism of Action

Once a primary target is validated, the next step is to understand how target engagement translates into the observed cellular phenotype.

Protocol 4.3.1: Western Blot Analysis of Signaling Pathways

-

Objective: To investigate the effect of the compound on key signaling pathways downstream of a validated kinase target.

-

Methodology:

-

Treat a sensitive cancer cell line with the compound at its GI50 concentration for various time points.

-

Lyse the cells and quantify protein concentrations.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against the phosphorylated and total forms of the target kinase and its key downstream effectors.

-

Use secondary antibodies conjugated to horseradish peroxidase (HRP) for chemiluminescent detection.

-

-

Causality: A decrease in the phosphorylation of downstream substrates confirms that the compound inhibits the kinase's activity within the cell.

Table 2: Example of a Western Blot Antibody Panel for EGFR Inhibition

| Target Protein | Phosphorylation Site | Function |

| EGFR | Tyr1068 | Autophosphorylation site |

| AKT | Ser473 | Pro-survival signaling |

| ERK1/2 | Thr202/Tyr204 | Proliferation signaling |

Conclusion and Future Directions

This guide provides a systematic and technically grounded framework for the elucidation of the therapeutic targets of this compound. By leveraging knowledge from structurally related compounds and employing a logical progression of robust experimental protocols, researchers can efficiently navigate the early stages of drug discovery for this promising molecule. The identification of a definitive target will be a critical milestone, paving the way for lead optimization, preclinical development, and ultimately, the potential to address unmet medical needs. The versatility of the quinoline scaffold suggests that this compound may hold the key to novel therapeutic interventions, and the methodologies outlined herein provide the tools to unlock that potential.

References

-

Pradhan, V., Salahuddin, et al. (2022). Molecular target interactions of quinoline derivatives as anticancer agents: A review. Chemical Biology & Drug Design. [Link]

-

Pradhan, V., Salahuddin, et al. (2022). Molecular Target Interactions of Quinoline Derivatives as Anticancer Agents: A Review. Chemical Biology & Drug Design. [Link]

-

Musso, L., et al. (2022). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules. [Link]

-

Musso, L., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances. [Link]

-

El-Gamal, M. I., et al. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. [Link]

-

Hegedüs, C., et al. (2025). Synthesis, transformations and biological evaluation of 5-chloro-8-hydroxyquinoline hybrids. Bioorganic Chemistry. [Link]

-

Kumar, A., et al. (2007). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Cheng, X., et al. (2024). Quinoline-based compounds can inhibit diverse enzymes that act on DNA. Cell Chemical Biology. [Link]

Sources

- 1. Buy 5-Chloro-1,2,3,4-tetrahydroquinolin-4-amine (EVT-12043179) [evitachem.com]

- 2. Identification of 5-(Aryl/Heteroaryl)amino-4-quinolones as Potent Membrane-Disrupting Agents to Combat Antibiotic-Resistant Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-Chloroquinolin-8-amine | C9H7ClN2 | CID 224860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Compound: CHEMBL1947275 - ChEMBL [ebi.ac.uk]

- 5. 4-Amino-7-chloroquinoline | C9H7ClN2 | CID 94711 - PubChem [pubchem.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of 5-Chloro-quinolin-4-ylamine Hydrochloride: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 5-Chloro-quinolin-4-ylamine hydrochloride, a quinoline derivative of significant interest in medicinal chemistry and drug development. While specific quantitative solubility data for this compound is not extensively documented in public literature, this guide synthesizes foundational chemical principles, data from structurally related analogs, and established experimental methodologies to offer researchers a robust framework for its handling and application. We will delve into the theoretical underpinnings of its solubility, present a qualitative solubility profile, and provide a detailed, self-validating experimental protocol for precise quantitative determination. This document is intended to empower researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this compound in their research endeavors.

Introduction: Understanding the Molecule

This compound is a heterocyclic compound featuring a quinoline core structure.[1][2][3] The presence of a chlorine atom at the 5-position and an amine group at the 4-position, coupled with its formulation as a hydrochloride salt, are the primary determinants of its physicochemical properties, including solubility.[4][5] The hydrochloride salt form is typically employed to enhance the aqueous solubility and stability of amine-containing active pharmaceutical ingredients.

Key Physicochemical Properties:

| Property | Value/Information | Source |

| Chemical Formula | C₉H₈Cl₂N₂ | [5] |

| Molecular Weight | 215.08 g/mol | [4] |

| Appearance | Typically a solid crystalline powder. | General knowledge |

| CAS Number | 114306-26-2 | [4][5] |

Theoretical Solubility Profile: A Mechanistic Perspective

The solubility of a compound is governed by the principle of "like dissolves like." As the hydrochloride salt of an amine, this compound is an ionic and polar compound. This structure dictates its solubility behavior in various solvent systems.

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): High solubility is anticipated in these solvents. The ionic nature of the hydrochloride salt allows for strong ion-dipole interactions with the polar solvent molecules. Furthermore, the amine group and the nitrogen in the quinoline ring can act as hydrogen bond acceptors, while the protonated amine can act as a hydrogen bond donor, readily interacting with protic solvents.[6]

-

Polar Aprotic Solvents (e.g., DMSO, DMF): Good solubility is also expected in these solvents. Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are highly polar and can effectively solvate the ionic salt.[7] However, it is crucial to note that some quinoline derivatives can exhibit instability in DMSO and DMF, potentially leading to degradation.[8]

-

Nonpolar Solvents (e.g., Hexane, Toluene): Poor solubility is predicted in nonpolar solvents. The significant difference in polarity between the ionic solute and the nonpolar solvent prevents the formation of energetically favorable interactions required for dissolution.

Qualitative Solubility Summary

Based on the principles outlined above and data from analogous compounds, the following table provides an estimated qualitative solubility profile for this compound. It is imperative to note that these are educated estimations and must be confirmed by empirical testing.

| Solvent | Predicted Solubility | Rationale |

| Water | Soluble | Polar protic solvent, favorable ion-dipole interactions. |

| Methanol | Soluble | Polar protic solvent. |

| Ethanol | Soluble to Moderately Soluble | Polar protic solvent, though slightly less polar than methanol and water.[9] |

| DMSO | Soluble | Highly polar aprotic solvent.[7] |

| DMF | Soluble | Polar aprotic solvent. |

Experimental Protocol for Quantitative Solubility Determination: An Isothermal Equilibrium Method

To obtain precise and reproducible solubility data, the isothermal equilibrium method is a widely accepted and robust technique.[6] This protocol is designed to be self-validating by ensuring that equilibrium is achieved and that the analytical method is accurate.

Materials

-

This compound (purity >99%)

-

Selected solvents (e.g., water, methanol, ethanol, DMSO, DMF) of analytical grade

-

Thermostatic shaker bath

-

Calibrated thermometer

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of each solvent in sealed vials. The excess solid should be clearly visible.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.[6] A preliminary experiment should be conducted to determine the time required to reach equilibrium by taking measurements at various time points until the concentration in the supernatant remains constant.

-

-

Sample Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Immediately filter the aliquot through a 0.22 µm syringe filter to remove any undissolved particles.

-

-

Sample Analysis:

-

Accurately dilute the filtered supernatant with a suitable mobile phase to a concentration that falls within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC method.

-

-

Data Analysis:

-

Calculate the solubility from the measured concentration and the dilution factor. Express the solubility in units of mg/mL or mol/L.

-

Repeat the experiment at least in triplicate to ensure reproducibility and report the results as the mean ± standard deviation.[6]

-

Experimental Workflow Diagram

Caption: Isothermal Equilibrium Solubility Determination Workflow.

Conclusion

While direct, quantitative solubility data for this compound remains to be broadly published, a strong predictive framework can be established based on its chemical structure as a polar, ionic amine salt. High solubility is anticipated in polar protic and aprotic solvents, with limited solubility in nonpolar media. For researchers requiring precise quantitative data for applications such as formulation development or in vitro assays, the provided isothermal equilibrium method offers a reliable and scientifically sound protocol. The generation and dissemination of such empirical data would be a valuable contribution to the scientific community, facilitating further research and development involving this promising compound.

References

- Solubility of Anhalamine Hydrochloride: A Qualitative Overview - Benchchem. (n.d.).

- 5-Chloroquinolin-8-amine | C9H7ClN2 | CID 224860 - PubChem. (n.d.).

- EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003).

- Methylamine Hydrochloride - Organic Syntheses Procedure. (n.d.).

- Clioquinol | C9H5ClINO | CID 2788 - PubChem - NIH. (n.d.).

- Solubility Data Resource - TOKU-E. (n.d.).

- This compound ,114306-26-2 - Chemcd. (n.d.).

- 8-Chloro-5-quinolinamine | C9H7ClN2 | CID 12412319 - PubChem. (n.d.).

- 5-Chloro-8-hydroxyquinoline - Solubility of Things. (n.d.).

- Drug Information - TheMarker. (n.d.).

- Buy 5-Chloro-1,2,3,4-tetrahydroquinolin-4-amine (EVT-12043179) - EvitaChem. (n.d.).

- 5-Chloro-8-hydroxyquinoline CAS#: 130-16-5 - ChemicalBook. (n.d.).

- 4-AMINO-5-CHLOROQUINOLINE | 92385-37-0 - ChemicalBook. (n.d.).

- Product information, this compound | P&S Chemicals. (n.d.).

- Product information, 5-Chloro-quinolin-4-ylamine - P&S Chemicals. (n.d.).

- 2-((4-(5-chloroquinolin-4-ylamino)pentyl)(ethyl)amino)ethanol - ChemicalBook. (n.d.).

- Gelation Behavior of 5-Chloro-8-hydroxyquinoline, an Antituberculosis Agent in Aqueous Alcohol Solutions - PMC - NIH. (n.d.).

- Effect of dimethyl sulfoxide and dimethylformamide on the stability of 4-halo-8quinolinols / Herman Gershon, Donald - Fordham Research Commons. (2003).

- 5-Chloro-7-[(2,6-dimethylmorpholin-4-yl)(pyridin-2-yl)methyl]quinolin-8-ol - PubChem. (n.d.).

- 5-Chloro-2-methylaniline | C7H8ClN | CID 7260 - PubChem. (n.d.).

- 5-Chloro-8-hydroxyquinoline | C9H6ClNO | CID 2817 - PubChem. (n.d.).

- Dimethyl Sulfoxide (DMSO) Solubility Data. (2007).

Sources

- 1. Buy 5-Chloro-1,2,3,4-tetrahydroquinolin-4-amine (EVT-12043179) [evitachem.com]

- 2. 4-AMINO-5-CHLOROQUINOLINE | 92385-37-0 [amp.chemicalbook.com]

- 3. pschemicals.com [pschemicals.com]

- 4. This compound ,114306-26-2 _Chemical Cloud Database [chemcd.com]

- 5. pschemicals.com [pschemicals.com]

- 6. benchchem.com [benchchem.com]

- 7. ptacts.uspto.gov [ptacts.uspto.gov]

- 8. research.library.fordham.edu [research.library.fordham.edu]

- 9. Organic Syntheses Procedure [orgsyn.org]

A Comprehensive Technical Guide to 5-Chloro-quinolin-4-ylamine hydrochloride for Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide serves as a critical resource for researchers, scientists, and professionals engaged in drug development, providing a thorough examination of 5-Chloro-quinolin-4-ylamine hydrochloride. The document details the compound's fundamental physicochemical properties, including its molecular weight and chemical formula, and delves into its synthesis, characterization, and potential applications in medicinal chemistry. By offering a scientific narrative grounded in established principles, this guide aims to facilitate a deeper understanding and application of this important quinoline derivative.

Core Chemical Identity and Properties

This compound is a heterocyclic aromatic compound belonging to the quinoline class. Its structure is characterized by a quinoline core substituted with a chlorine atom at the 5-position and an amino group at the 4-position, which is subsequently salified with hydrochloric acid.

Molecular Formula and Structure

The precise molecular formula for this compound is C9H8Cl2N2 .[1] This formula delineates the atomic composition of the molecule, which consists of nine carbon atoms, eight hydrogen atoms, two chlorine atoms, and two nitrogen atoms. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, a desirable characteristic for many pharmaceutical applications.

Molecular Weight

The molecular weight of this compound is a crucial parameter for stoichiometric calculations in synthetic chemistry and for the preparation of solutions of known concentrations in pharmacological assays. The calculated molecular weight is 215.08 g/mol .[2][3]

Table 1: Key Physicochemical Data for this compound

| Property | Value | Source |

| Molecular Formula | C9H8Cl2N2 | P&S Chemicals[1] |

| Molecular Weight | 215.08 g/mol | Chemcd[2], BIOFOUNT[3] |

| IUPAC Name | 5-chloroquinolin-4-amine hydrochloride | P&S Chemicals[1] |

| CAS Number | 114306-26-2 | P&S Chemicals[1], Chemcd[2] |

Synthesis and Mechanistic Insights

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The general synthetic strategy involves the construction of the quinoline ring system, followed by functional group manipulations.

Generalized Synthetic Workflow

A common approach to synthesizing this class of compounds begins with a substituted aniline precursor. This precursor undergoes a cyclization reaction, such as the Combes quinoline synthesis or a similar method, to form the foundational quinoline core. Subsequent chlorination at the C5 position, followed by nucleophilic aromatic substitution to introduce the amino group at the C4 position, yields the free base, 5-Chloro-quinolin-4-ylamine. The final step involves treatment with hydrochloric acid to produce the stable hydrochloride salt.

Caption: Generalized synthetic workflow for this compound.

Applications in Drug Discovery and Development

Quinoline derivatives are a cornerstone in medicinal chemistry, with notable examples including the antimalarial drug chloroquine. This compound serves as a valuable building block and intermediate in the synthesis of novel therapeutic agents.

Scaffold for Bioactive Molecules

The chemical structure of this compound, particularly the presence of the reactive amino group and the quinoline nucleus, makes it an attractive scaffold for chemical modification. Researchers can leverage these features to synthesize libraries of compounds for screening against various biological targets. Its utility has been demonstrated in the synthesis of potential antimalarial agents.[4]

Precursor for Complex Organic Synthesis

Beyond its direct biological applications, this compound is a key precursor in more extensive organic synthesis projects. The chlorine and amine functionalities provide strategic points for further chemical transformations, enabling the construction of more complex molecular architectures for diverse applications, from materials science to pharmacology.

Experimental Protocols and Characterization

To ensure the integrity of research and development outcomes, rigorous characterization of this compound is imperative.

Quality Control and Analytical Methods

Standard analytical techniques are employed to confirm the identity and purity of the synthesized compound. These include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to confirm the molecular structure.

-

Mass Spectrometry (MS) : Provides the exact molecular weight and fragmentation pattern.

-

High-Performance Liquid Chromatography (HPLC) : Assesses the purity of the compound.

Sample Protocol: Preparation of a Stock Solution

-

Safety First : Don appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated fume hood.

-

Calculation : Determine the mass of this compound required to prepare a stock solution of the desired concentration (e.g., 10 mM). Use the molecular weight of 215.08 g/mol for this calculation.

-

Weighing : Accurately weigh the calculated mass of the compound using an analytical balance.

-

Dissolution : Add the weighed compound to a volumetric flask. Add a portion of the desired solvent (e.g., DMSO or water, depending on the experimental requirements) and gently swirl to dissolve.

-

Final Volume : Once fully dissolved, add the solvent to the calibration mark on the volumetric flask.

-

Storage : Store the stock solution in a tightly sealed container at the appropriate temperature (typically -20°C for long-term storage) and protected from light.

Conclusion

This compound is a chemical compound of significant interest to the scientific community, particularly in the realm of drug discovery. Its well-defined chemical properties, coupled with its synthetic accessibility, make it a valuable tool for medicinal chemists. This guide has provided a comprehensive overview of its molecular formula, weight, synthesis, and applications, serving as an authoritative resource for researchers dedicated to advancing pharmaceutical sciences.

References

- P&S Chemicals. Product information, this compound.

- Chemcd. This compound, 114306-26-2.

- BIOFOUNT. 114306-26-2|this compound.

- ChemicalBook. 4-AMINO-5-CHLOROQUINOLINE | 92385-37-0.

Sources

Spectroscopic Characterization of Chloro-Substituted 4-Aminoquinolines: A Technical Guide

An In-depth Analysis of Spectroscopic Data for Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, most famously represented by the antimalarial drug chloroquine. Chemical modifications to this core structure are a primary strategy in the development of new therapeutic agents with tailored properties. The introduction of a chlorine atom on the quinoline ring, as in 5-Chloro-quinolin-4-ylamine and its isomer 4-Amino-7-chloroquinoline, significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, thereby altering its pharmacodynamic and pharmacokinetic profiles.

A thorough characterization of these molecules is fundamental to drug discovery and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a detailed picture of the molecular structure, enabling unambiguous identification and quality control. This guide offers an in-depth analysis of the NMR, IR, and MS data for 4-Amino-7-chloroquinoline, providing field-proven insights into the interpretation of these spectra.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 4-Amino-7-chloroquinoline, both ¹H and ¹³C NMR are essential for structural confirmation.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of 4-Amino-7-chloroquinoline in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Obtain a standard one-dimensional proton spectrum.

-

Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Obtain a proton-decoupled carbon spectrum.

-

Typical parameters: spectral width of 200-220 ppm, 1024 or more scans, relaxation delay of 2-5 seconds.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).

¹H NMR Spectral Analysis

The ¹H NMR spectrum of 4-Amino-7-chloroquinoline provides information on the number of different types of protons and their neighboring environments. The aromatic region is of particular interest.

Table 1: ¹H NMR Data for 4-Amino-7-chloroquinoline

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~8.5 - 8.3 | d | ~5-6 Hz | H-2 |

| ~8.0 - 7.8 | d | ~2-3 Hz | H-8 |

| ~7.8 - 7.6 | d | ~9-10 Hz | H-5 |

| ~7.4 - 7.2 | dd | ~9-10 Hz, ~2-3 Hz | H-6 |

| ~6.6 - 6.4 | d | ~5-6 Hz | H-3 |

| ~5.8 - 5.4 (broad s) | bs | N/A | -NH₂ |

Note: Exact chemical shifts can vary depending on the solvent and concentration.

Interpretation:

-

Downfield Protons (H-2, H-8, H-5): The protons on the quinoline ring are in an electron-deficient aromatic system, causing them to resonate at downfield chemical shifts. H-2 is adjacent to the nitrogen atom, making it the most deshielded.

-

Coupling Patterns: The coupling constants (J values) are diagnostic of the proton relationships. The doublet of doublets for H-6 arises from coupling to both H-5 and H-8.

-

Amino Protons: The protons of the amino group typically appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. Its chemical shift can be highly variable.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Data for 4-Amino-7-chloroquinoline

| Chemical Shift (δ, ppm) | Assignment |

| ~152 | C-4 |

| ~151 | C-2 |

| ~150 | C-8a |

| ~135 | C-7 |

| ~129 | C-5 |

| ~125 | C-6 |

| ~122 | C-8 |

| ~118 | C-4a |

| ~99 | C-3 |

Note: These are approximate predicted values. Actual experimental values may vary.

Interpretation:

-

Quaternary Carbons: Carbons that do not have any attached protons (C-4, C-7, C-8a, C-4a) can be identified through DEPT experiments or by their typically lower intensity in a standard broadband-decoupled ¹³C spectrum.

-

Effect of Substituents: The amino group at C-4 causes a significant upfield shift for this carbon, while the electronegative chlorine atom at C-7 leads to a downfield shift for that carbon.

II. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol: FT-IR Data Acquisition

-

Sample Preparation: For a solid sample, the KBr pellet method is common. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.

-

Instrumentation: An FT-IR spectrometer is used.

-

Data Acquisition: A background spectrum of the pure KBr pellet is recorded first. Then, the spectrum of the sample pellet is recorded.

-

Data Analysis: The spectrum is typically plotted as transmittance (%) versus wavenumber (cm⁻¹).

IR Spectral Analysis

The IR spectrum of 4-Amino-7-chloroquinoline is expected to show characteristic absorption bands for the amino group and the aromatic quinoline ring.[1]

Table 3: Characteristic IR Absorption Bands for 4-Amino-7-chloroquinoline

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400 - 3200 | N-H stretch (symmetric & asymmetric) | Amino (-NH₂) |

| 1650 - 1550 | C=C and C=N stretching | Aromatic quinoline ring |

| 1620 - 1500 | N-H bending (scissoring) | Amino (-NH₂) |

| 1350 - 1250 | C-N stretching | Aromatic amine |

| 850 - 750 | C-H out-of-plane bending | Aromatic ring |

| 800 - 600 | C-Cl stretching | Aryl chloride |

Interpretation:

-

N-H Vibrations: The presence of a primary amine is strongly indicated by the two sharp bands in the 3400-3200 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations. The N-H bending vibration also provides confirmatory evidence.

-

Aromatic Ring: Multiple sharp bands in the 1650-1450 cm⁻¹ region are characteristic of the stretching vibrations of the C=C and C=N bonds within the quinoline ring system.

-

C-Cl Vibration: The carbon-chlorine stretching vibration is expected in the fingerprint region and can sometimes be difficult to assign definitively without comparative analysis.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern can also offer valuable structural clues.

Experimental Protocol: Mass Spectrometry Data Acquisition

-

Sample Introduction: The sample can be introduced via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: Electron Ionization (EI) is a common technique for GC-MS, while Electrospray Ionization (ESI) is typically used for LC-MS.

-

Mass Analysis: A mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: The detector records the abundance of each ion.

Mass Spectrum Analysis

The mass spectrum of 4-Amino-7-chloroquinoline will show the molecular ion peak and several fragment ions.[1]

Table 4: Key Mass Spectrometry Data for 4-Amino-7-chloroquinoline

| m/z Value | Interpretation |

| 178/180 | Molecular ion peak [M]⁺ and its isotope peak [M+2]⁺ |

| 143 | Loss of chlorine radical ([M-Cl]⁺) |

| 117 | Loss of HCN from the [M-Cl]⁺ fragment |

Interpretation:

-

Molecular Ion and Isotope Pattern: The molecular weight of 4-Amino-7-chloroquinoline is approximately 178.6 g/mol . The mass spectrum will show a molecular ion peak at m/z 178. A key feature will be the M+2 peak at m/z 180 with an intensity of about one-third of the molecular ion peak, which is characteristic of the presence of a single chlorine atom (due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes).

-

Fragmentation: Common fragmentation pathways for quinolines involve the loss of small, stable molecules like HCN. The loss of the chlorine atom is also a probable fragmentation pathway.

Structural Visualization and Data Correlation

The following diagram illustrates the structure of 4-Amino-7-chloroquinoline and correlates it with the key spectroscopic data discussed.

Sources

Methodological & Application

Synthesis of 5-Chloro-quinolin-4-ylamine Hydrochloride Derivatives: An Application and Protocol Guide

This comprehensive guide provides detailed application notes and experimental protocols for the synthesis of 5-Chloro-quinolin-4-ylamine hydrochloride derivatives. This class of compounds is of significant interest to researchers in medicinal chemistry and drug development due to the established biological activity of the 4-aminoquinoline scaffold, which is a core component of several therapeutic agents.[1] This document offers an in-depth exploration of the synthetic strategies, mechanistic rationale, and practical laboratory procedures for the preparation, purification, and characterization of these targeted molecules.

Introduction: The Significance of the 5-Chloro-4-Aminoquinoline Scaffold

The 4-aminoquinoline moiety is a privileged pharmacophore, most notably recognized in the antimalarial drug chloroquine.[1] The introduction of a chlorine atom at the 5-position of the quinoline ring can significantly modulate the compound's physicochemical properties, such as lipophilicity and electronic distribution. These modifications can, in turn, influence the molecule's pharmacokinetic profile and biological activity, potentially leading to the development of new therapeutic agents with improved efficacy or novel mechanisms of action. This guide focuses on the synthetic pathways to access these valuable compounds, providing researchers with the necessary tools to explore their potential.

Core Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)

The most direct and widely employed method for the synthesis of 4-aminoquinoline derivatives is the nucleophilic aromatic substitution (SNAr) reaction.[2] This approach leverages the reactivity of a 4-chloroquinoline precursor, where the chlorine atom at the C4 position serves as a competent leaving group. The electron-withdrawing effect of the quinoline nitrogen atom activates the C4 position towards nucleophilic attack by an amine.

The key starting material for the synthesis of the target compounds is 4,5-dichloroquinoline .[3][4] The chlorine atom at the C4 position is significantly more susceptible to nucleophilic substitution than the one at C5 due to the electronic influence of the ring nitrogen. This selective reactivity is the cornerstone of the synthetic strategy outlined below.

Diagram of the Core Synthetic Pathway

Caption: General workflow for the synthesis of this compound derivatives.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of this compound derivatives. The protocols are designed to be self-validating, with clear instructions for reaction setup, monitoring, workup, and purification.

Protocol 1: Synthesis of N-Butyl-5-chloroquinolin-4-amine

This protocol details the synthesis of a representative N-alkyl derivative via a conventional heating method, adapted from general procedures for the synthesis of 4-aminoquinolines.[1]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 4,5-Dichloroquinoline | 198.05 | 1.0 g | 5.05 |

| n-Butylamine | 73.14 | 0.74 g (1.0 mL) | 10.1 |

| Dichloromethane (DCM) | - | 50 mL | - |

| 5% aq. NaHCO₃ | - | 20 mL | - |

| Brine | - | 20 mL | - |

| Anhydrous MgSO₄ | - | - | - |

| Hexane | - | As needed | - |

| Chloroform | - | As needed | - |

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4,5-dichloroquinoline (1.0 g, 5.05 mmol) and n-butylamine (0.74 g, 10.1 mmol, 2.0 eq).

-

Heat the reaction mixture to 120-130 °C and maintain this temperature for 6 hours with constant stirring. The reaction is performed neat (without a solvent).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

-

After completion, cool the reaction mixture to room temperature.

-

Dissolve the residue in dichloromethane (50 mL).

-

Transfer the solution to a separatory funnel and wash with 5% aqueous sodium bicarbonate (20 mL), followed by water (20 mL), and then brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product is purified by precipitation from a mixture of hexane and chloroform (e.g., 80:20) to yield the desired N-butyl-5-chloroquinolin-4-amine.[1]

Protocol 2: Formation of this compound Salt

This protocol describes the conversion of the free amine product to its hydrochloride salt for improved stability and solubility in aqueous media.

Materials and Reagents:

| Reagent | Description |

| N-Butyl-5-chloroquinolin-4-amine | Product from Protocol 1 |

| Diethyl ether (anhydrous) | Solvent |

| Hydrochloric acid (ethanolic or in diethyl ether) | Reagent for salt formation |

Procedure:

-

Dissolve the purified N-butyl-5-chloroquinolin-4-amine in a minimal amount of anhydrous diethyl ether.

-

While stirring, add a solution of hydrochloric acid in ethanol or diethyl ether dropwise until precipitation is complete.

-

Collect the resulting solid by filtration.

-

Wash the solid with a small amount of cold diethyl ether to remove any unreacted starting material.

-

Dry the solid under vacuum to obtain the 5-Chloro-N-butyl-quinolin-4-ylamine hydrochloride.

Characterization of Derivatives

The synthesized compounds should be thoroughly characterized to confirm their identity and purity. The following techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The proton NMR spectrum is expected to show characteristic signals for the quinoline ring protons and the protons of the N-alkyl or N-aryl substituent.[1]

-

Mass Spectrometry (MS): Provides information about the molecular weight of the synthesized compound, confirming the successful substitution reaction.[1]

-

Infrared (IR) Spectroscopy: Can be used to identify key functional groups, such as the N-H bond in the amine and the C=N and C=C bonds of the quinoline ring.

-

Elemental Analysis: Confirms the elemental composition of the final product.[1]

Expected Spectroscopic Data for N-Butyl-5-chloroquinolin-4-amine:

-

¹H NMR (in CDCl₃, δ ppm): Signals corresponding to the quinoline aromatic protons, a broad singlet for the N-H proton, and signals for the butyl group (triplet for the terminal methyl, multiplets for the methylene groups).

-

¹³C NMR (in CDCl₃, δ ppm): Resonances for the nine carbons of the quinoline core and the four carbons of the butyl chain.

-

Mass Spectrum (m/z): A molecular ion peak corresponding to the calculated molecular weight of C₁₃H₁₅ClN₂.

Mechanistic Insights: The Rationale Behind Experimental Choices

The choice of a neat reaction condition (without solvent) in Protocol 1 is often employed to drive the reaction to completion by using an excess of the amine nucleophile, which also acts as a basic medium to neutralize the HCl generated during the reaction.[1] The aqueous workup with sodium bicarbonate is crucial to remove any remaining acidic byproducts and excess amine hydrochloride. The final precipitation/recrystallization step is a straightforward method for obtaining a purified solid product.

The formation of the hydrochloride salt is a standard procedure for amines, enhancing their stability and handling properties. The use of anhydrous solvents is critical to prevent the hydrolysis of the salt.

Diagram of the Nucleophilic Aromatic Substitution (SNAr) Mechanism

Caption: The SNAr mechanism for the synthesis of 5-Chloro-quinolin-4-ylamine derivatives.

Conclusion

The synthesis of this compound derivatives is readily achievable through a robust nucleophilic aromatic substitution reaction on 4,5-dichloroquinoline. The protocols provided in this guide offer a reliable foundation for the synthesis and purification of these valuable compounds. By understanding the underlying reaction mechanism and the rationale for the experimental procedures, researchers can confidently adapt and optimize these methods for the synthesis of a diverse library of derivatives for further investigation in drug discovery and development programs.

References

-

Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. DARU Journal of Pharmaceutical Sciences. Available at: [Link]

-

4,7-dichloroquinoline. Organic Syntheses. Available at: [Link]

- Preparation method and purification method of 5-chloro-8-hydroxyquinoline. Google Patents.

-

Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. MDPI. Available at: [Link]

-

Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. MDPI. Available at: [Link]

-

Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Taylor & Francis Online. Available at: [Link]

-

Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. MDPI. Available at: [Link]

-

Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI. Available at: [Link]

-

Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. ResearchGate. Available at: [Link]

- Method for preparing 5-chloro-8-hydroxyquinoline. Google Patents.

-

A new Ag(I)-complex of 5-chloroquinolin-8-ol ligand: Synthesis, spectroscopic characterization, and DFT investigations, in vitro antioxidant (DPPH and ABTS), α-glucosidase, α-amylase inhibitory activities with protein-binding analysis. Odesa National University. Available at: [Link]

-

5-Chloroquinolin-8-amine. PubChem. Available at: [Link]

- A kind of preparation method of 5- chloro-8-hydroxyquinolines. Google Patents.

-

Synthesis of Novel Pyrimido[4,5-b] Quinolines Containing Benzyloxy and 1,2,3-Triazole Moieties by DABCO as a Basic Catalyst. National Center for Biotechnology Information. Available at: [Link]

-

4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. Available at: [Link]

Sources

- 1. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CAS 21617-18-5: 4,5-Dichloroquinoline | CymitQuimica [cymitquimica.com]

- 4. synthinkchemicals.com [synthinkchemicals.com]

Application Notes and Protocols for the In Vitro Evaluation of 5-Chloro-quinolin-4-ylamine hydrochloride in Cell Culture

These application notes provide a detailed experimental framework for researchers, scientists, and drug development professionals investigating the cellular effects of 5-Chloro-quinolin-4-ylamine hydrochloride. This document is intended to serve as a comprehensive guide, offering not just procedural steps but also the underlying scientific rationale to empower robust and reproducible research.

Introduction: The Therapeutic Potential of the 4-Aminoquinoline Scaffold

The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, with prominent members of this class, such as chloroquine and hydroxychloroquine, being utilized as antimalarial agents.[1][2][3] Beyond their established use, there is a burgeoning interest in repurposing and developing novel 4-aminoquinoline derivatives for oncology.[1][2][4] These compounds have demonstrated a range of biological activities, including the modulation of autophagy and inhibition of receptor tyrosine kinases like EGFR, which are critical in cancer cell proliferation and survival.[4][5] this compound, as a derivative of this pharmacologically significant class, presents an intriguing candidate for investigation into its potential as an anticancer agent.[6] This guide outlines a comprehensive approach to characterizing its in vitro activity.

Section 1: Foundational Work - Compound Preparation and Cell Line Selection

A critical first step in any in vitro study is the meticulous preparation of the test compound and the thoughtful selection of appropriate cell models. The accuracy and reproducibility of subsequent experiments are contingent on this foundational work.

Reagent Preparation: this compound Stock Solution

The hydrochloride salt of 5-Chloro-quinolin-4-ylamine generally confers improved solubility in aqueous solutions. However, empirical determination of solubility and stability in your specific cell culture medium is paramount.

Materials:

-

This compound (CAS: 5451-53-6)

-

Sterile Dimethyl Sulfoxide (DMSO, cell culture grade)

-

Sterile Phosphate-Buffered Saline (PBS, pH 7.4)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Sterile microcentrifuge tubes

-

Vortex mixer

Protocol for Stock Solution Preparation (10 mM):

-

Calculation: Determine the mass of this compound required to prepare a 10 mM stock solution. The molecular weight of the hydrochloride salt should be obtained from the supplier's certificate of analysis.

-

Initial Solubilization: In a sterile microcentrifuge tube, dissolve the calculated mass of the compound in a small volume of sterile DMSO. Vortex thoroughly to ensure complete dissolution.

-

Aqueous Dilution (Optional but Recommended): For many applications, a high concentration of DMSO can be toxic to cells. If permissible by the compound's solubility, perform a serial dilution of the DMSO stock into sterile PBS or complete cell culture medium to create an intermediate stock with a lower DMSO concentration.

-

Sterilization: Filter the final stock solution through a 0.22 µm sterile syringe filter into a fresh sterile tube.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Table 1: Example Stock Solution Preparation

| Parameter | Value |

| Target Stock Concentration | 10 mM |

| Molecular Weight | (Refer to supplier) g/mol |

| Solvent | DMSO |

| Storage Temperature | -20°C or -80°C |

Cell Line Selection and Culture

The choice of cell lines should be guided by the research question. For a general assessment of anticancer potential, a panel of cell lines from different cancer types is recommended. The following are examples of commonly used human cancer cell lines:

-

MCF-7: Estrogen receptor-positive breast cancer

-

MDA-MB-231: Triple-negative breast cancer

-

HT-29: Colorectal cancer

-

A549: Non-small cell lung cancer

All cell lines should be obtained from a reputable cell bank (e.g., ATCC) and maintained in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics under standard conditions (37°C, 5% CO₂).

Section 2: Core Experimental Protocols

This section details the step-by-step protocols for assessing the cytotoxic and mechanistic effects of this compound.

Workflow for In Vitro Cytotoxicity Assessment

The following diagram illustrates the general workflow for determining the cytotoxic effects of the compound on a panel of cancer cell lines.

Caption: Workflow for assessing the in vitro cytotoxicity of a test compound.

Detailed Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay

The SRB assay is a reliable and sensitive method for determining cell density, based on the measurement of cellular protein content.[1]

Materials:

-

Cultured cancer cells

-

96-well flat-bottom plates

-

This compound serial dilutions

-

Complete cell culture medium

-

Trichloroacetic acid (TCA), 50% (w/v) in water

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Trizma base solution, 10 mM

-

Plate reader

Protocol:

-

Cell Seeding: Harvest and count cells. Seed the cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Add 100 µL of the diluted compound to the respective wells, resulting in the desired final concentrations. Include vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and untreated control wells.

-

Incubation: Incubate the plates for an additional 48 to 72 hours.

-

Cell Fixation: Gently add 50 µL of cold 50% TCA to each well (final concentration of 10%) and incubate at 4°C for 1 hour.

-

Washing: Carefully wash the plates five times with slow-running tap water and allow them to air dry completely.

-

Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

-

Destaining: Remove the SRB solution and wash the plates five times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.

-

Solubilization: Add 200 µL of 10 mM Trizma base to each well and shake for 5 minutes to solubilize the bound dye.

-

Absorbance Measurement: Read the absorbance at 515 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 (concentration that inhibits 50% of cell growth).

Table 2: Example GI50 Values for 4-Aminoquinoline Derivatives against Breast Cancer Cell Lines

| Compound | Cell Line | GI50 (µM) | Reference |